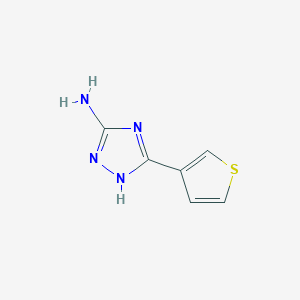
5-Amino-3-(3-thienyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-thienyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-thienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with α-haloketones, which leads to the formation of the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-thienyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-3-(3-thienyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-thienyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and biological activity.
3-(2-Thienyl)-1H-1,2,4-triazole: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Uniqueness
5-Amino-3-(3-thienyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and broadens its range of biological activities compared to simpler analogs .
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
5-thiophen-3-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6N4S/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10) |
InChI Key |
CASYQPXYIPBRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















